Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,3-dimethyl-, dibromide
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Overview
Description
1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) is a quaternary ammonium compound with a unique structure that includes two pyridinium rings connected by a p-phenylenedimethylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) typically involves the reaction of 2,3-dimethylpyridine with p-phenylenedimethylene dibromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and minimize production costs. The purification process may include additional steps such as distillation and filtration to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding pyridine derivatives .
Scientific Research Applications
1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(p-Phenylenedimethylene)bis(tripropylammonium bromide)
- 1,1’-(1,3-Phenylenebis(methylene))bis(pyridin-1-ium)
- 3,3’-(1,4-Phenylenebis(methylene))bis(1-vinyl-1H-imidazol-3-ium) dichloride
Uniqueness
1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
102584-22-5 |
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Molecular Formula |
C22H26Br2N2 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
1-[[4-[(2,3-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,3-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H26N2.2BrH/c1-17-7-5-13-23(19(17)3)15-21-9-11-22(12-10-21)16-24-14-6-8-18(2)20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
WYUQQFGBIAIQOW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C([N+](=CC=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC(=C3C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
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